1-Bromo-3-butoxy-5-(trifluoromethyl)benzene
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Overview
Description
1-Bromo-3-butoxy-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C11H12BrF3O It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, butoxy, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-butoxy-5-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-butoxy-5-(trifluoromethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise temperature and pressure controls to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-butoxy-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in hydrogenated benzene derivatives.
Scientific Research Applications
1-Bromo-3-butoxy-5-(trifluoromethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of functional materials, including polymers and liquid crystals, due to its unique electronic properties.
Medicinal Chemistry: It is explored for its potential biological activities and as a precursor for drug development.
Industrial Chemistry: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which 1-Bromo-3-butoxy-5-(trifluoromethyl)benzene exerts its effects depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. The trifluoromethyl group can influence the reactivity and stability of the compound by altering the electron density on the benzene ring.
Comparison with Similar Compounds
1-Bromo-3-(trifluoromethyl)benzene: Similar structure but lacks the butoxy group.
1-Bromo-3-butoxybenzene: Similar structure but lacks the trifluoromethyl group.
3-Bromo-5-(trifluoromethyl)anisole: Similar structure with a methoxy group instead of butoxy.
Uniqueness: 1-Bromo-3-butoxy-5-(trifluoromethyl)benzene is unique due to the presence of both butoxy and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties make it a valuable intermediate in organic synthesis and materials science, offering versatility in chemical transformations and applications.
Biological Activity
1-Bromo-3-butoxy-5-(trifluoromethyl)benzene is an organic compound that has garnered attention for its potential biological activity. This article delves into its structure, synthesis, biological interactions, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H14BrF3O. The compound features a bromine atom, a butoxy group, and a trifluoromethyl group attached to a benzene ring. The presence of these functional groups contributes to its unique chemical reactivity and potential biological effects.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Bromination : A suitable benzene derivative undergoes bromination using bromine (Br2) in the presence of a catalyst.
- Substitution Reactions : The brominated intermediate is subjected to nucleophilic substitution to introduce the butoxy and trifluoromethyl groups.
These methods ensure high yield and purity, which are essential for biological studies.
The biological activity of this compound is primarily attributed to its interactions with various biomolecules. Research indicates that compounds with similar structures can act as enzyme inhibitors or receptor modulators. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Case Studies and Research Findings
- Enzyme Inhibition : Studies have shown that halogenated aromatic compounds can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs .
- Antimicrobial Activity : Some derivatives of brominated compounds have demonstrated antimicrobial properties. For instance, the structural similarity between this compound and known antimicrobial agents suggests potential efficacy against various bacterial strains .
- Cytotoxicity : Research on related compounds has indicated cytotoxic effects in cancer cell lines, prompting further investigation into the mechanisms by which these compounds induce apoptosis or inhibit cell proliferation .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1-bromo-3-butoxy-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF3O/c1-2-3-4-16-10-6-8(11(13,14)15)5-9(12)7-10/h5-7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMIKMKBTUUKFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=CC(=C1)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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